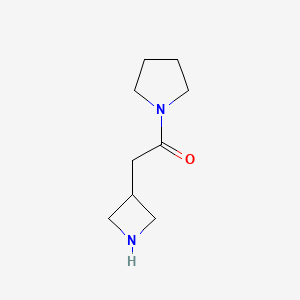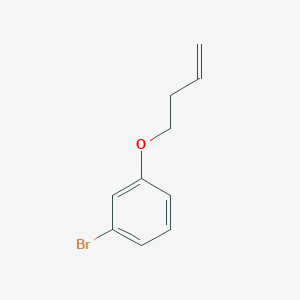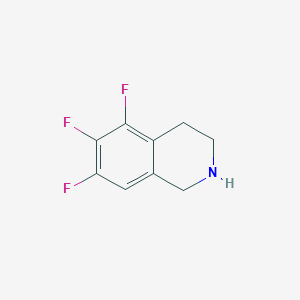
1,1-Diméthyl 3-oxocyclobutane-1,1-dicarboxylate
Vue d'ensemble
Description
1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C8H10O5 It is a derivative of cyclobutane, featuring two ester groups and a ketone group
Applications De Recherche Scientifique
1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-oxocyclobutane-1,1-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 1,1-dimethyl 3-oxocyclobutane-1,1-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: 3-oxocyclobutane-1,1-dicarboxylic acid.
Reduction: 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1,1-dimethyl 3-oxocyclobutane-1,1-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3-oxocyclobutane-1,1-dicarboxylate: Lacks the 1,1-dimethyl substitution.
Diethyl 3-oxocyclobutane-1,1-dicarboxylate: Contains ethyl ester groups instead of methyl.
1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate: Contains a hydroxyl group instead of a ketone.
Uniqueness
1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
IUPAC Name |
dimethyl 3-oxocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-12-6(10)8(7(11)13-2)3-5(9)4-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQJSSOZLZSFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)

![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)

![1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1399991.png)




![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)

